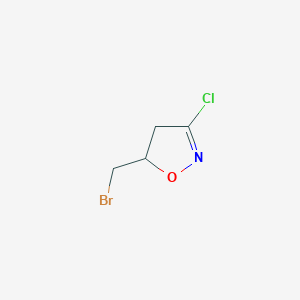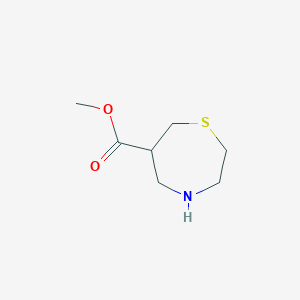
1,4-チアゼパン-6-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1,4-thiazepane-6-carboxylate” is a chemical compound with the CAS Number: 1909311-82-5 . It has a molecular weight of 175.25 and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1,4-thiazepane-6-carboxylate” and its InChI Code is 1S/C7H13NO2S/c1-10-7(9)6-4-8-2-3-11-5-6/h6,8H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 1,4-thiazepane-6-carboxylate” is a liquid with a molecular weight of 175.25 . It is stored at a temperature of 4 degrees .作用機序
The mechanism of action of Methyl 1,4-thiazepane-6-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. The compound has been found to inhibit the release of glutamate, an excitatory neurotransmitter, and enhance the release of GABA, an inhibitory neurotransmitter. It has also been found to modulate the activity of various receptors, including the opioid, adrenergic, and serotonin receptors.
Biochemical and Physiological Effects
Methyl 1,4-thiazepane-6-carboxylate has been found to have various biochemical and physiological effects. It has been found to possess anticonvulsant and analgesic properties, which may be due to its ability to modulate neurotransmitters and receptors in the brain. The compound has also been found to possess anti-inflammatory properties, which may be due to its ability to inhibit the release of cytokines and other inflammatory mediators. Additionally, Methyl 1,4-thiazepane-6-carboxylate has been found to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis, or programmed cell death, in these cells.
実験室実験の利点と制限
Methyl 1,4-thiazepane-6-carboxylate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows researchers to choose the most suitable method for their experiment. Additionally, the compound has been found to possess diverse biological activities, which makes it a promising candidate for further research. One limitation is that the yield of the compound obtained using the current methods is not very high, which may limit its availability for research. Additionally, the mechanism of action of the compound is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of Methyl 1,4-thiazepane-6-carboxylate. One direction is to study its potential use as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. Another direction is to study its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and learning. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on neurotransmitters and receptors in the brain.
合成法
Methyl 1,4-thiazepane-6-carboxylate can be synthesized using different methods, including the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with formaldehyde. Another method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with paraformaldehyde. The yield of the compound obtained using these methods ranges from 50-70%.
科学的研究の応用
- チアゼパンを含むアゾール系化合物は、金属材料の腐食抑制剤として研究されています。 1,4-チアゼパン-6-カルボン酸メチルは、金属表面に適用すると、腐食抑制特性を示し、攻撃的な環境での劣化から保護する可能性があります .
- 研究者は、1,4-チアゼパン-6-カルボン酸メチルの吸着特性を探ってきました。例えば、藻類由来の藻類残渣バイオチャーは、メチルオレンジなどの汚染物質に対する吸着能力について研究されています。 バイオチャーの官能基は有機染料と相互作用するため、潜在的な吸着剤になります .
腐食抑制
吸着研究
Safety and Hazards
The safety information for “Methyl 1,4-thiazepane-6-carboxylate” indicates that it is dangerous . The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
methyl 1,4-thiazepane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)6-4-8-2-3-11-5-6/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZNFFNOZOUUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

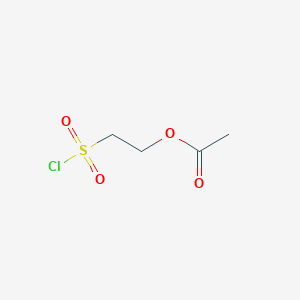
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
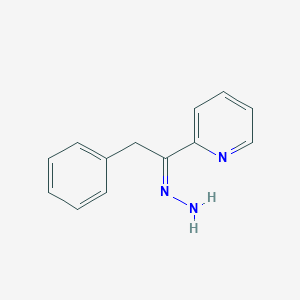
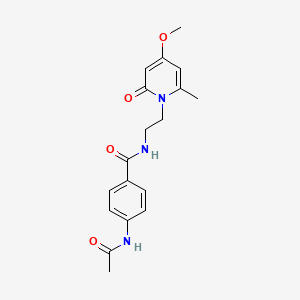
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)
![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)
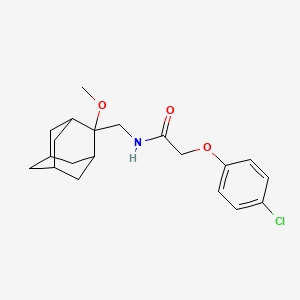
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)
